(3-Bromophenyl)(cyclopropyl)methanol
Description
(3-Bromophenyl)(cyclopropyl)methanol (CAS 886366-33-2, C₁₀H₁₁BrO, molecular weight 227.101 g/mol) is a brominated aromatic alcohol featuring a cyclopropane ring directly attached to a methanol group and a 3-bromophenyl substituent. This compound is synthesized via high-yield routes, including bromination of cyclopropyl methanol intermediates using phosphorus tribromide (yields up to 94%) . Its structure combines the electronic effects of the bromine atom with the steric and electronic constraints of the cyclopropane ring, making it relevant in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
(3-bromophenyl)-cyclopropylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10,12H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLYZWJENOITMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(cyclopropyl)methanol typically involves the reaction of 3-bromobenzaldehyde with cyclopropylmethanol in the presence of a suitable catalyst. One common method involves the use of a Grignard reagent, where 3-bromobenzaldehyde is reacted with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzophenone.
Reduction: Formation of phenyl(cyclopropyl)methanol.
Substitution: Formation of compounds like 3-methoxyphenyl(cyclopropyl)methanol or 3-cyanophenyl(cyclopropyl)methanol.
Scientific Research Applications
(3-Bromophenyl)(cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(cyclopropyl)methanol is not well-defined. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the bromophenyl group may interact with enzymes or receptors, while the cyclopropylmethanol moiety could influence the compound’s overall bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclopropyl Methanol Derivatives
(a) Positional Isomers: Para-Bromo Analog
- Compound: (1-(4-Bromophenyl)cyclopropyl)methanol (CAS 98480-31-0, C₁₀H₁₁BrO).
- Comparison : The para-bromo isomer exhibits distinct electronic properties due to the bromine atom’s position, altering resonance effects and dipole moments. This positional difference may influence reactivity in cross-coupling reactions or biological target interactions compared to the meta-bromo derivative .
(b) Ring Size Variations
- Compound: (3-Bromophenyl)(cycloheptyl)methanol (C₁₄H₁₉BrO).
- Comparison: Replacing the cyclopropane with a cycloheptyl ring reduces ring strain (cyclopropane: 60° bond angles vs. cycloheptane: ~109°).
(c) Functional Group Modifications
- Compound : rac-1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethan-1-one (C₁₁H₁₁BrO).
- Comparison: Substituting the methanol group with a ketone eliminates hydrogen-bonding capacity, reducing solubility in polar solvents. This modification may shift applications toward catalytic intermediates or hydrophobic pharmacophores .
Thermal Stability and Reactivity
- Cyclopropyl Methanol vs. Cyclopentyl Alcohol: Cyclopropyl methanol is detected in bio-oil only at 500°C (3.5% content), while cyclopentyl alcohol dominates at 550°C, indicating higher thermal stability for the latter due to reduced ring strain .
- Ring-Opening Reactions : Cyclopropanated carbohydrates undergo silver perchlorate-mediated ring expansion to olefins (61% yield), a reactivity absent in larger rings like cycloheptane .
Biochemical Interactions
- Enzyme Inactivation Mechanisms: Cyclopropyl compounds, such as cyclopropyl amines, inactivate flavoproteins like monoamine oxidase (MAO) via radical or non-radical pathways. For (3-Bromophenyl)(cyclopropyl)methanol, the cyclopropane ring’s strain may facilitate similar adduct formation with flavin cofactors, though its alcohol group likely requires distinct activation steps compared to amines .
- Comparison with Cyclopropylglycine : N-Cyclopropyl glycine inactivates sarcosine oxidase by forming a flavin N5-C4a adduct. The bromophenyl derivative’s bulkier structure may hinder such interactions, suggesting divergent biochemical applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Electronic Effects : The meta-bromo substituent enhances electrophilicity at the phenyl ring’s ortho positions, favoring nucleophilic aromatic substitutions compared to para isomers .
- Biological Relevance: Cyclopropyl moieties in this compound mimic transition states in enzyme-catalyzed reactions, suggesting utility in mechanism-based inhibitors .
- Contradictions in Mechanisms: While cyclopropyl amines inactivate MAO via radical intermediates, methanol derivatives may follow non-radical pathways due to differences in oxidation states .
Biological Activity
(3-Bromophenyl)(cyclopropyl)methanol, also known as (2-(3-Bromophenyl)cyclopropyl)methanol, is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a bromophenyl substituent. Its molecular formula is , indicating the presence of ten carbon atoms, eleven hydrogen atoms, one bromine atom, and one oxygen atom. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The unique structural features of this compound significantly influence its chemical reactivity and biological activity. The cyclopropyl group can induce strain in target molecules, potentially leading to altered biological interactions. The bromophenyl group may enhance bioactivity through halogen bonding, which is known to facilitate interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have shown that compounds containing cyclopropyl groups often display significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the bromine substituent is believed to enhance this activity due to its electron-withdrawing nature, which can influence the interaction with biological targets.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Preliminary investigations suggest that it may inhibit the growth of various cancer cell lines through mechanisms involving enzyme inhibition or receptor binding. The compound's structure allows it to interact with specific molecular targets involved in cancer progression.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 12.6 |
| HeLa (Cervical) | 9.8 |
The mechanism of action for this compound involves its interaction with various molecular targets. The cyclopropane structure may facilitate ring-opening reactions, while the bromophenyl group can undergo electrophilic aromatic substitution. These interactions can lead to the formation of reactive intermediates that exert biological effects .
Enzyme Inhibition
Studies have focused on the compound's ability to inhibit specific enzymes that are crucial for microbial survival and cancer cell proliferation. For instance, enzyme assays have indicated that this compound can effectively inhibit enzymes involved in metabolic pathways essential for bacterial growth and cancer cell survival.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antibacterial Study : A study evaluated the antibacterial efficacy of various derivatives of this compound against clinical isolates of E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent .
- Anticancer Study : Another study investigated the effects of this compound on human cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation and induction of apoptosis in MCF-7 cells. The findings suggest that this compound could be developed into a therapeutic agent for breast cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
